3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones: Known for their isoform-selective inhibition of protein kinase C-ζ.
3-Hydroxy-2-aryl acrylates: Used as building blocks in organic synthesis and medicinal chemistry.
Uniqueness
3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its dual hydroxyl groups and quinazolinone core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12N2O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-hydroxy-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C14H12N2O3/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16(13)19/h1-8,13,15,17,19H |
InChI Key |
KSGSHRAZEGUTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)O)O |
solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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